What are the physical properties of 2,5-Dibromo-3-(2-ethylhexyl)thiophene
What are the physical properties of 2,5-Dibromo-3-(2-ethylhexyl)thiophene
An In-Depth Technical Guide to the Physical Properties of 2,5-Dibromo-3-(2-ethylhexyl)thiophene
Introduction
2,5-Dibromo-3-(2-ethylhexyl)thiophene is a critical building block in the field of organic electronics. As a substituted thiophene monomer, it is primarily utilized in the synthesis of conjugated polymers, most notably as a precursor to poly(3-(2-ethylhexyl)thiophene) (P3EHT)[1]. The branched 2-ethylhexyl side chain imparts significant solubility in common organic solvents, a crucial feature for the solution-based processing of organic semiconducting materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1]. An in-depth understanding of its physical properties is paramount for researchers in designing synthetic routes, controlling polymerization kinetics, and optimizing processing conditions for electronic device fabrication.
This guide provides a comprehensive overview of the known and predicted physical properties of 2,5-Dibromo-3-(2-ethylhexyl)thiophene, details the experimental protocols for their determination, and offers insights grounded in established chemical principles.
Molecular Identity and Core Physical Characteristics
The fundamental identification of any chemical compound begins with its molecular formula, weight, and registered identifiers. These core attributes are foundational for all stoichiometric calculations in synthesis and for regulatory compliance.
| Property | Value | Source(s) |
| Chemical Name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | [2] |
| CAS Number | 444177-63-3 | [2] |
| Molecular Formula | C₁₂H₁₈Br₂S | [2] |
| Molecular Weight | 354.14 g/mol | [2] |
| Appearance | Liquid (at room temperature) | |
| Purity (Typical) | ≥97% (by Gas Chromatography) |
Expert Insight: The liquid form of this monomer at standard temperature and pressure is a direct consequence of the bulky, branched 2-ethylhexyl side chain. Unlike its linear hexyl counterpart, which can be a liquid or a low-melting solid, the ethylhexyl group disrupts intermolecular packing, lowering the melting point and favoring a liquid state. This property is advantageous for handling and for solution-based reactions, as it can often be dispensed by volume and readily dissolved.
Thermal and Bulk Properties
While specific experimental data for the thermal and bulk properties of 2,5-Dibromo-3-(2-ethylhexyl)thiophene are not widely published, we can infer expected behavior and outline the methodologies for their determination.
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Boiling Point: Not determined. As a substituted thiophene with a molecular weight of 354.14 g/mol , a high boiling point, likely well above 300 °C at atmospheric pressure, is expected. Vacuum distillation would be the required method for purification to prevent thermal decomposition.
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Density: Not determined. The density is expected to be greater than water due to the presence of two heavy bromine atoms. For comparison, the related compound 2,5-Dibromo-3-hexylthiophene has a reported density of 1.521 g/mL at 25 °C[3].
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Refractive Index: Not determined. This property is useful for a quick, non-destructive purity check.
Solubility Profile
The solubility of this monomer is one of its most critical features, directly enabling its use in solution-processable polymer synthesis[1].
Qualitative Solubility: 2,5-Dibromo-3-(2-ethylhexyl)thiophene is known to be soluble in a range of common organic solvents. This is a prerequisite for its use in polymerization reactions such as Grignard Metathesis (GRIM), Stille, and Suzuki couplings, which are typically carried out in solvents like[1][4]:
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Tetrahydrofuran (THF)
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Chloroform
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Toluene
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Dimethylformamide (DMF)
It is expected to have poor solubility in highly polar solvents like water and limited solubility in low-polarity aliphatic hydrocarbons such as hexane.
Protocol for Quantitative Solubility Determination
The causality behind this protocol is to create a saturated solution at a controlled temperature and then accurately determine the concentration of the solute. This provides a quantitative measure of solubility in a specific solvent.
Methodology:
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Preparation: Add an excess amount of 2,5-Dibromo-3-(2-ethylhexyl)thiophene to a known volume of the target solvent (e.g., 10 mL of THF) in a sealed vial at a constant temperature (e.g., 25 °C).
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Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
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Separation: Allow the vial to stand undisturbed until the excess, undissolved liquid settles. Carefully extract a known volume of the clear, supernatant liquid using a volumetric pipette, ensuring no undissolved material is transferred.
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Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a stream of inert gas or using a rotary evaporator.
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Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute residue. The difference in weight gives the mass of the dissolved monomer.
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Calculation: Calculate the solubility in units of g/L or mol/L.
Caption: Standard workflow for NMR spectral analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring is a chromophore that absorbs UV radiation.
Expected UV-Vis Spectrum:
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Absorption Maximum (λₘₐₓ): A strong absorption band corresponding to a π → π* electronic transition is expected in the UV region, likely between 240-270 nm. The exact position is influenced by the substituents. The two bromine atoms and the alkyl group act as auxochromes, which can cause a slight shift in the absorption maximum compared to unsubstituted thiophene. As conjugation increases, the absorption shifts to longer wavelengths (a bathochromic shift).[5]
Protocol for UV-Vis Spectrum Acquisition
The use of a matched pair of cuvettes and a baseline correction with the pure solvent ensures that the resulting spectrum is solely due to the solute, providing a trustworthy and reproducible measurement.
Methodology:
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0. A starting concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition:
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Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample holders and record a baseline spectrum.
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Empty the sample cuvette and rinse it with the prepared sample solution.
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Fill the sample cuvette with the sample solution and place it back in the instrument.
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Scan the sample over a wavelength range of 200-400 nm to record the absorbance spectrum.
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Safety and Handling
According to supplier safety data, 2,5-Dibromo-3-(2-ethylhexyl)thiophene requires careful handling.
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GHS Classification: Classified as Acute Toxicity, Oral (Category 3) and Skin Irritation (Category 2).
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Signal Word: Danger.
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Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage class is 6.1D (Non-combustible, acute toxic materials).
Conclusion
2,5-Dibromo-3-(2-ethylhexyl)thiophene is a key monomer whose physical properties, particularly its liquid state and high solubility in organic solvents, make it exceptionally well-suited for the synthesis of advanced semiconducting polymers. While comprehensive experimental data for all its physical properties are not publicly available, its characteristics can be reliably predicted from its structure. The protocols detailed in this guide provide a robust framework for researchers to perform their own characterizations, ensuring data integrity and contributing to the broader scientific understanding of this important compound.
References
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Polymer Source. (n.d.). 2,5-dibromo-3-hexyl thiophene Sample. Retrieved from [Link]
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Chemdad Co., Ltd. (n.d.). 2,5-Dibromo-3-hexylthiophene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
